3-[3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid
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Overview
Description
3-[3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid is an organic compound with the molecular formula C13H14N2O4 and a molecular weight of 262.27 g/mol . This compound belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. The presence of the ethoxyphenyl group and the oxadiazole ring imparts unique chemical and biological properties to this compound.
Preparation Methods
The synthesis of 3-[3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid typically involves the reaction of 4-ethoxybenzonitrile with hydroxylamine hydrochloride to form the corresponding amidoxime. This intermediate is then cyclized with a suitable carboxylic acid derivative under acidic conditions to yield the desired oxadiazole compound . Industrial production methods may involve optimized reaction conditions, such as temperature control, solvent selection, and purification techniques, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
3-[3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups, such as amines or alcohols, depending on the reducing agent used.
Scientific Research Applications
3-[3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits potential biological activities, such as antimicrobial, antiviral, and anticancer properties, making it a subject of interest in drug discovery and development.
Medicine: Its derivatives are investigated for their therapeutic potential in treating various diseases, including infections and cancer.
Mechanism of Action
The mechanism of action of 3-[3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in metabolic pathways, such as 3-hydroxykynurenine transaminase, by binding to the active site and preventing substrate access . This inhibition can lead to the accumulation of specific metabolites, affecting cellular processes and exerting therapeutic effects.
Comparison with Similar Compounds
Similar compounds to 3-[3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid include other oxadiazole derivatives, such as:
4-ethoxyphenylacetic acid: This compound shares the ethoxyphenyl group but lacks the oxadiazole ring, resulting in different chemical and biological properties.
Sodium 4-[3-(aryl)-1,2,4-oxadiazol-5-yl]propanoates: These derivatives have similar structures but differ in the aryl substituents, affecting their solubility and biological activity. The uniqueness of this compound lies in its specific combination of the ethoxyphenyl group and the oxadiazole ring, which imparts distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
3-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c1-2-18-10-5-3-9(4-6-10)13-14-11(19-15-13)7-8-12(16)17/h3-6H,2,7-8H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKJJPENOGQVARC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NOC(=N2)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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